1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Description

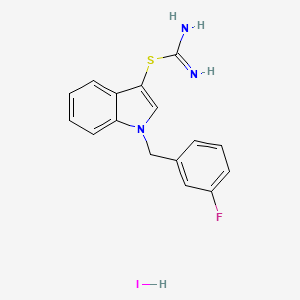

1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a synthetic small molecule characterized by an indole core substituted at the 1-position with a 3-fluorobenzyl group and at the 3-position with an imidothiocarbamate moiety. The hydroiodide salt enhances solubility and stability, making it suitable for pharmaceutical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[1-[(3-fluorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3S.HI/c17-12-5-3-4-11(8-12)9-20-10-15(21-16(18)19)13-6-1-2-7-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFIVFWGENWNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SC(=N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FIN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1049784-93-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C16H15FIN3S

- Molar Mass : 427.28 g/mol

- IUPAC Name : 1-(3-fluorobenzyl)-1H-indol-3-yl carbamimidothioate; hydroiodide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. For instance, it may exhibit inhibitory effects on acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment .

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, similar to other indole derivatives, which could have implications for mood disorders and anxiety .

In Vitro Studies

- Acetylcholinesterase Inhibition : In vitro assays demonstrated that this compound exhibits significant AChE inhibitory activity. The IC50 value was determined to be in the low micromolar range, indicating strong potential for therapeutic applications in Alzheimer's disease .

- Cytotoxicity Assays : The compound was evaluated for cytotoxic effects on various cancer cell lines. Results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

- Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers, supporting its potential as a neuroprotective agent .

- Behavioral Studies : Behavioral assays indicated that the compound may exert anxiolytic effects, which were assessed using standard tests such as the elevated plus maze and open field tests .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The primary structural variation among analogs lies in the substituents on the benzyl group attached to the indole nitrogen. These modifications influence molecular weight, electronic effects, and steric hindrance. Below is a comparative table of key analogs:

*Estimated molecular weight based on fluorine substitution (F = 19 g/mol vs. H = 1 g/mol).

Substituent Effects on Properties

- This could improve binding affinity in drug-target interactions. Chlorine (2-/4-chloro): Stronger electron-withdrawing effect than fluorine, increasing molecular weight and polarity. Chloro-substituted analogs (e.g., 443.7 g/mol) are heavier and may exhibit altered solubility . The 4-methyl analog (423.31 g/mol) is commercially available at ≥98% purity .

- Steric Effects: Ortho-substituents (2-methyl, 2-chloro): Introduce steric hindrance near the indole core, possibly restricting rotational freedom and affecting conformational stability.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Alkylation of the indole core using 3-fluorobenzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the 3-fluorobenzyl group .

- Step 2: Formation of the imidothiocarbamate moiety via reaction with thiourea derivatives, followed by hydroiodide salt precipitation.

Critical parameters include: - Yield optimization: Excess reagents (1.2–1.5 eq) and inert atmospheres (N₂/Ar) improve conversion rates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C-NMR: Confirm substitution patterns (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm; indole C3-thiocarbamate carbon at δ 165–170 ppm) .

- HR-ESI-MS: Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

- X-ray crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .

- FT-IR: Identify thiocarbamate C=S stretches (~1200–1250 cm⁻¹) .

Data Interpretation Tips:

Q. What are the primary pharmacological targets or mechanisms of action explored for indole-based thiocarbamate derivatives in current research?

Methodological Answer:

- COX-2 inhibition: Fluorobenzyl-indole derivatives often target cyclooxygenase-2, assessed via enzyme-linked immunosorbent assays (ELISAs) using recombinant proteins .

- Anticancer activity: Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cell lines) .

- Receptor binding: Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (Kᵢ) .

Advanced Research Questions

Q. How can computational chemistry methods enhance the design of derivatives or predict biological interactions for this compound?

Methodological Answer:

- Reaction path optimization: Use density functional theory (DFT) to model transition states and identify low-energy pathways for imidothiocarbamate formation .

- Molecular docking: Predict binding modes to targets (e.g., COX-2) using AutoDock Vina or Schrödinger Suite. Prioritize derivatives with high docking scores for synthesis .

- ADMET prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for fluorobenzyl-substituted indole derivatives?

Methodological Answer:

- Pharmacokinetic profiling: Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS to identify bioavailability limitations .

- Metabolite identification: Use hepatic microsome assays (e.g., human S9 fractions) to detect rapid metabolic degradation .

- Dose-response recalibration: Adjust in vivo dosing regimens based on in vitro IC₅₀ values (e.g., 10x higher concentrations for efficacy) .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

- High-performance liquid chromatography (HPLC): Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar byproducts .

- Countercurrent chromatography (CCC): Leverage partition coefficients in biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) for large-scale isolation .

- Crystallization screening: Employ high-throughput platforms (e.g., Crystal16®) to identify optimal solvent pairs (e.g., DCM/heptane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.